1-(pyrimidin-4-yl)piperidin-4-one
Description
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Properties
CAS No. |
286469-83-8 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
A Tale of Two Rings: the Prominence of Piperidine and Pyrimidine in Chemical Design
The piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom, is a ubiquitous motif in a vast array of natural products and synthetic pharmaceuticals. nih.gov Its conformational flexibility, primarily adopting a chair-like structure, allows for precise spatial orientation of substituents, a critical factor in molecular recognition and biological activity. wikipedia.org First isolated in 1850, the piperidine scaffold is a cornerstone of medicinal chemistry, featuring in numerous classes of drugs. nih.govwikipedia.org
Similarly, the pyrimidine (B1678525) ring, a six-membered aromatic heterocycle with two nitrogen atoms, is of fundamental importance in nature as a core component of the nucleobases cytosine, thymine, and uracil. wikipedia.org This system is also prevalent in a multitude of synthetic compounds with diverse applications. wikipedia.org The ability of the pyrimidine nitrogens to participate in hydrogen bonding and other non-covalent interactions makes it a privileged structure in drug design. researchgate.net
The Rationale for a Focused Pursuit: the 1 Pyrimidin 4 Yl Piperidin 4 One Core
The strategic fusion of the piperidine (B6355638) and pyrimidine (B1678525) rings into the 1-(pyrimidin-4-yl)piperidin-4-one scaffold is a deliberate effort to harness the advantageous properties of both heterocycles. This combination creates a unique three-dimensional structure with a rich potential for chemical modification and diverse biological interactions. The piperidin-4-one moiety serves as a versatile synthetic intermediate, allowing for a wide range of chemical transformations at the ketone and the nitrogen atom. google.comnih.gov
Research into this specific core is driven by the pursuit of novel compounds with tailored properties. The pyrimidine portion can be strategically substituted to modulate electronic properties and engage in specific interactions with biological targets, while the piperidine ring provides a robust framework for orienting these substituents in three-dimensional space. The exploration of derivatives of this scaffold has been a focal point in the development of new chemical entities.
Echoes of the Past: the Historical Context of Heterocyclic Chemistry
Direct Synthetic Routes to the Core Structure
The construction of the this compound core can be achieved through various synthetic strategies, broadly categorized into multi-step sequences and more efficient one-pot reactions.
Multi-Step Organic Synthesis Approaches
Multi-step synthesis provides a reliable and well-established route to this compound, typically involving the coupling of a pre-formed pyrimidine ring with a piperidin-4-one synthon. A common strategy is the nucleophilic aromatic substitution (SNAr) reaction between a halo-substituted pyrimidine and piperidin-4-one or its protected derivatives.
For instance, the reaction of 4-chloropyrimidine (B154816) with piperidin-4-one hydrochloride in the presence of a base such as triethylamine (B128534) or diisopropylethylamine (DIPEA) in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF) affords the target compound. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
| Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Yield (%) |
| 4-Chloropyrimidine | Piperidin-4-one hydrochloride | Triethylamine, Ethanol, Reflux | This compound | Not Reported |
| 4-Fluoropyrimidine | tert-Butyl 4-oxopiperidine-1-carboxylate | K2CO3, DMF, 80 °C | tert-Butyl 4-oxo-1-(pyrimidin-4-yl)piperidine-1-carboxylate | Not Reported |
One-Pot Reaction Strategies and Their Efficiencies
One-pot reactions offer significant advantages over traditional multi-step syntheses by reducing the number of work-up and purification steps, thereby saving time, reagents, and minimizing waste. While a specific one-pot synthesis for this compound is not extensively documented, the principles of one-pot synthesis of substituted piperidin-4-ones can be applied. nih.gov
For example, a multicomponent reaction involving an amine (ammonia or a primary amine), an aldehyde, and a β-ketoester could potentially be adapted. In a hypothetical one-pot synthesis for a structural analog, a substituted aminopyrimidine could react with an appropriate aldehyde and a β-ketoester under acidic or basic conditions to construct the piperidin-4-one ring directly onto the pyrimidine scaffold. The efficiency of such reactions is highly dependent on the careful selection of substrates and reaction conditions to favor the desired product and minimize the formation of byproducts. Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating such one-pot procedures. nih.govyoutube.com
Functionalization and Derivatization Approaches to the Piperidin-4-one Moiety
The this compound scaffold serves as a versatile template for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs. nih.govacs.org Derivatization can be targeted at the piperidine nitrogen, the carbonyl group, or the piperidine ring backbone.
Reactions at the Piperidine Nitrogen (N1)
While the piperidine nitrogen in the parent compound is already substituted with a pyrimidinyl group, in the synthesis of analogs, this position is a key site for modification. For instance, if the synthesis starts with a substituted piperidin-4-one, the final step could be the introduction of the pyrimidine ring.
Conversely, if one starts with a different substituent at the N1 position, it can sometimes be cleaved and replaced. However, for this compound, derivatization efforts typically focus on the other positions of the molecule.
Modifications at the Piperidine Carbonyl (C4)
The carbonyl group at the C4 position of the piperidine ring is a highly versatile functional handle for a wide range of chemical transformations.
Reductive Amination: The ketone can undergo reductive amination with various primary and secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to introduce a diverse array of amino substituents at the C4 position. nih.gov This is a widely used strategy in the synthesis of 4-aminopiperidine (B84694) derivatives, which are common motifs in many therapeutic agents. acs.org
Wittig and Horner-Wadsworth-Emmons Reactions: The carbonyl group can be converted to an exocyclic double bond through reactions with phosphorus ylides (Wittig reaction) or phosphonate (B1237965) carbanions (Horner-Wadsworth-Emmons reaction). This allows for the introduction of various substituted alkylidene groups.
Grignard and Organolithium Reactions: The addition of organometallic reagents such as Grignard reagents or organolithium compounds to the carbonyl group leads to the formation of tertiary alcohols at the C4 position.
Formation of Oximes and Hydrazones: The ketone can react with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to form the corresponding oximes and hydrazones. These can be further modified or can serve as isosteres for the carbonyl group in biological systems.
| Reaction Type | Reagents | Product Type |
| Reductive Amination | R1R2NH, NaBH(OAc)3 | 4-Amino-1-(pyrimidin-4-yl)piperidine |
| Wittig Reaction | Ph3P=CHR | 4-Alkylidene-1-(pyrimidin-4-yl)piperidine |
| Grignard Reaction | RMgBr, then H3O+ | 4-Alkyl-1-(pyrimidin-4-yl)piperidin-4-ol |
| Oxime Formation | NH2OH·HCl, Base | This compound oxime |
Substitutions on the Piperidine Ring Backbone
Introducing substituents onto the carbon framework of the piperidine ring can significantly influence the conformational properties and biological activity of the resulting analogs.
α-Functionalization: The carbon atoms adjacent to the carbonyl group (C3 and C5) can be functionalized via enolate chemistry. For example, deprotonation with a suitable base like lithium diisopropylamide (LDA) followed by reaction with an electrophile (e.g., an alkyl halide) can introduce substituents at these positions.
Mannich Reaction: The Mannich reaction can be employed to introduce aminomethyl groups at the C3 position of the piperidin-4-one ring. chemrevlett.com This typically involves the reaction of the ketone with formaldehyde (B43269) and a secondary amine.
Conjugate Addition: For α,β-unsaturated piperidinone analogs, conjugate addition of nucleophiles can be used to introduce substituents at the β-position.
The synthesis of substituted piperidin-4-ones often involves building the ring with the desired substituents already in place, for example, through a multicomponent reaction using a substituted ketone as a starting material. researchgate.net
| Position | Reaction Type | Example Reagents | Product Feature |
| C3/C5 | Alkylation | LDA, RX | Introduction of alkyl groups |
| C3 | Mannich Reaction | CH2O, R2NH·HCl | Introduction of an aminomethyl group |
| C2/C6 | Synthesis from substituted precursors | Substituted aldehydes and ketones in a multicomponent reaction | Pre-installed substituents on the piperidine ring |
Functionalization and Derivatization Approaches to the Pyrimidine Moiety
The pyrimidine ring is a key pharmacophore in many biologically active molecules. Its functionalization allows for the modulation of the physicochemical and pharmacological properties of the parent compound.
The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity towards electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the two nitrogen atoms, electrophilic substitution on the pyrimidine ring is generally difficult. researchgate.net It typically occurs at the C-5 position, which is the most electron-rich. wikipedia.org For these reactions to proceed, the pyrimidine ring often requires activation by electron-donating groups. researchgate.net The presence of activating groups, such as amino or hydroxyl groups, facilitates the introduction of an electrophile at the C-5 position. researchgate.net Another strategy to promote electrophilic substitution is the formation of a pyridine (B92270) N-oxide, which can direct electrophiles to the C-4 position. quimicaorganica.org
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution. mdpi.com These reactions are most favorable at the C-2, C-4, and C-6 positions. wikipedia.orgstackexchange.com The regioselectivity of nucleophilic substitution can be influenced by the nature of the leaving group and the reaction conditions. For instance, in 2,4-dichloropyrimidines, substitution often occurs preferentially at the C-4 position. nih.govstackexchange.com This is attributed to the greater stability of the Meisenheimer intermediate formed during the reaction. stackexchange.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace leaving groups like halogens on the pyrimidine ring. mdpi.comrsc.org
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org
For pyrimidine systems, various groups can act as DMGs, including amides, methoxy (B1213986) groups, and tertiary amines. wikipedia.org The choice of the organolithium reagent and reaction conditions is crucial for the success of the DoM reaction. harvard.edu The resulting lithiated intermediate can then be quenched with a wide range of electrophiles to introduce diverse functional groups at the ortho-position. wikipedia.org This method provides a highly regioselective alternative to traditional electrophilic substitution reactions. wikipedia.org The use of hindered amide bases like TMPMgCl·LiCl has been shown to be effective for the directed metalation of electron-poor heteroarenes, including pyrimidines, even in the presence of sensitive functional groups. harvard.edu
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: The Suzuki coupling reaction, which involves the coupling of an organoboron compound with a halide or triflate, is widely used for the arylation of pyrimidines. acs.orgmdpi.com The electron-deficient nature of the pyrimidine ring makes it a highly reactive substrate for Suzuki couplings, often proceeding under mild conditions. acs.org Regioselective Suzuki couplings can be achieved with di- or tri-halogenated pyrimidines. For example, in 2,4-dichloropyrimidines, the first coupling typically occurs at the more reactive C-4 position. nih.govmdpi.com Microwave-assisted Suzuki couplings have been developed to provide C-4 substituted pyrimidines efficiently with short reaction times and low catalyst loadings. mdpi.com
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.org This reaction has been successfully applied to the synthesis of aminopyrimidines. researchgate.netnih.gov The choice of palladium catalyst, ligand, and base is critical for achieving high yields and good functional group tolerance. nih.govnih.gov This methodology allows for the introduction of a wide range of primary and secondary amines onto the pyrimidine ring. nih.gov
Table 1: Comparison of Palladium-Catalyzed Coupling Reactions for Pyrimidine Functionalization
| Reaction | Bond Formed | Key Reactants | Advantages | Typical Catalyst System | Reference |
| Suzuki Coupling | C-C | Halopyrimidine, Boronic acid/ester | Mild conditions, High functional group tolerance, Commercially available reagents | Pd(PPh₃)₄, Pd(dppf)Cl₂ | nih.govacs.orgmdpi.commdpi.comresearchgate.net |
| Buchwald-Hartwig Amination | C-N | Halopyrimidine, Amine | Wide scope of amines, Good functional group tolerance | Pd(dba)₂, Xantphos, NaOtBu | wikipedia.orgresearchgate.netnih.govnih.govrsc.org |
Stereoselective Synthesis of Chiral Analogs
The synthesis of enantiomerically pure chiral molecules is of paramount importance in drug discovery, as different enantiomers can exhibit distinct pharmacological activities.
Asymmetric catalysis offers an efficient and atom-economical approach to the synthesis of chiral molecules. nih.govacs.org
Piperidine Ring Formation: Various asymmetric catalytic methods have been developed for the synthesis of chiral piperidines. nih.govrsc.org These include enantioselective reductions of pyridine derivatives, dearomatization of pyridines, and catalytic asymmetric cyclization reactions. nih.govrsc.org For instance, chemo-enzymatic approaches combining an amine oxidase and an ene-imine reductase have been used for the asymmetric dearomatization of activated pyridines to yield stereo-defined piperidines. nih.gov Rhodium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines has also been reported to produce chiral tetrahydropyrazolo[1,5-a]pyrimidines with high enantioselectivity. nih.gov
Pyrimidine Ring Formation: While less common than for piperidines, asymmetric catalysis has also been applied to the formation of chiral pyrimidine-containing molecules. For example, pyrimidine-derived prolinamides have been used as bifunctional organocatalysts in asymmetric aldol (B89426) reactions. nih.gov Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases have been utilized for the synthesis of chiral acyclic nucleoside analogues containing a pyrimidine base. nih.gov
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org
Piperidine Synthesis: Chiral auxiliaries have been extensively used in the synthesis of chiral piperidines. rsc.orgacs.org Common strategies involve the use of chiral amines as auxiliaries in cyclization reactions. rsc.org For example, enantiomerically pure piperidines can be obtained through a nitroalkene-amine-enone condensation reaction using a commercially available chiral amine auxiliary. rsc.org Carbohydrate-derived auxiliaries, such as galactosylamine and arabinopyranosylamine, have also been employed to control the stereoselectivity of reactions to form piperidine derivatives. aminer.orgresearchgate.net
Pyrimidine Synthesis: Chiral auxiliaries can also be utilized in the synthesis of chiral pyrimidine-containing compounds. For instance, chiral oxazolidinones have been used as auxiliaries to prepare primary alcohols with a beta-chiral center, which can be further elaborated into chiral piperidine derivatives. nih.gov
Table 2: Key Chiral Auxiliaries in the Synthesis of Piperidine and Pyrimidine Derivatives
| Chiral Auxiliary | Application | Key Transformation | Reference |
| Chiral Amines | Piperidine Synthesis | Nitroalkene-amine-enone condensation | rsc.orgrsc.org |
| Carbohydrate-derived Auxiliaries | Piperidine Synthesis | Domino Mannich–Michael reaction | aminer.orgresearchgate.net |
| Oxazolidinones | Synthesis of Precursors for Chiral Piperidines | Resolution of primary alcohols | nih.gov |
Diastereoselective Synthesis Methods
The stereochemical configuration of substituents on the piperidine ring is crucial for biological activity, making diastereoselective synthesis a key area of investigation. While specific methods for this compound are not extensively documented, general strategies for substituted piperidines can be applied.
Acid-mediated stereoselective intramolecular cyclization of enones represents one such strategy. For instance, the cyclization of certain enones can initially form a trans-isomer, which then converts to the more stable cis-form over time. By carefully controlling the reaction time, it is possible to obtain the trans-piperidinone with a diastereomeric ratio of up to 3:1. nih.gov
Another powerful technique is the Prins cyclization, which has been used for the diastereoselective synthesis of 2,4,5-trisubstituted piperidines. core.ac.uk In this approach, the choice of the ene component is critical. For example, using a prenyl group in the cyclization precursor can lead to the successful formation of the trans, cis-2,4,5-trisubstituted piperidine with high diastereoselectivity (up to 200:1). core.ac.uk
Carbene-catalyzed intramolecular aza-Michael reactions also offer a pathway to diastereomerically enriched piperidines. The use of an N-heterocyclic carbene (NHC) catalyst can achieve good enantioselectivity and higher yields compared to base-catalyzed versions of the reaction. nih.gov Furthermore, 1,3-dipolar cycloadditions of in situ generated triazinium ylides with electron-poor dipolarophiles can proceed with high regio- and diastereoselectivity, providing a direct route to various polysubstituted nitrogen heterocycles. acs.org
Green Chemistry Principles in the Synthesis of Related Scaffolds
The synthesis of N-substituted piperidones and pyrimidines is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and improve efficiency. figshare.comrasayanjournal.co.innih.gov These modern approaches offer significant advantages over classical methods, such as the Dieckmann condensation, by minimizing waste, avoiding hazardous reagents, and simplifying workup procedures. figshare.comresearchgate.net
Solvent-Free and Aqueous Reaction Conditions
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. rasayanjournal.co.in Solvent-free, or solid-state, reactions offer benefits such as cleaner reaction profiles, high yields, rapid reaction times, and simpler separation and purification processes. rasayanjournal.co.in For instance, the multicomponent synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been successfully achieved under solvent-free conditions by heating a mixture of 2-aminopyridines, triethyl orthoformate, and various primary amines. mdpi.comsciforum.net This method provides good yields in a short timeframe. mdpi.com
The use of water as a reaction solvent is another environmentally benign approach. An efficient synthesis of N-substituted piperidones has been developed in aqueous conditions. figshare.com Similarly, the synthesis of (E,E)-4,6-bis(styryl)-pyrimidines has been carried out using trifluoroacetic acid (TFA) as a catalyst in water, demonstrating the viability of aqueous media for pyrimidine ring formation. mdpi.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering dramatically reduced reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.innanobioletters.com This technique has been successfully applied to the synthesis of various pyrimidine and piperidine-containing scaffolds. nanobioletters.comnih.gov
For example, a one-pot, microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidinones has been established, which is a core scaffold in many bioactive compounds. nih.gov The synthesis of quinoline (B57606) thiosemicarbazones featuring a piperidine moiety has also been efficiently achieved using microwave irradiation, resulting in excellent yields in just a few minutes. mdpi.comnih.gov The synthesis of fluoroalkyl pyrimidines via a [3+3] cycloaddition has also been expedited using microwave assistance. mdpi.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Synthesis of Pyrazolo[1,5-a]pyrimidinone | Conventional heating, longer reaction time | 150 °C, 2 hours | nih.gov |
| Synthesis of Quinolinyl Thiosemicarbazones | N/A | 3-5 minutes, excellent yields | mdpi.comnih.gov |
| Synthesis of Fluoroalkyl Pyrimidines | Conventional heating | Faster reaction, efficient access | mdpi.com |
Catalyst-Free or Organocatalytic Transformations
Moving away from metal-based catalysts, which can be toxic and costly, is another focus of green synthetic chemistry. Organocatalysis, which uses small organic molecules to accelerate reactions, is a prominent alternative. mdpi.com For example, the combination of a quinoline-based organocatalyst and trifluoroacetic acid has been used for the enantioselective synthesis of 2,5- and 2,6-disubstituted piperidines. nih.gov
In some cases, reactions can proceed efficiently without any catalyst at all. While the synthesis of certain benzopyrano-pyrimidine derivatives can be catalyzed by p-toluene sulphonic acid, some pyrimidine cyclizations can be achieved simply by refluxing the reactants for an extended period, albeit this is less efficient. orientjchem.org The development of catalyst-free multicomponent reactions represents a significant step towards ideal synthesis.
Retrosynthetic Analysis of Complex Derivatives
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical disconnections. advancechemjournal.com
Strategic Disconnections and Precursor Identification
For a complex derivative of this compound, the retrosynthetic analysis would involve several key disconnections. The bond between the pyrimidine ring and the piperidine nitrogen is a primary disconnection point. This suggests a synthesis involving the reaction of a piperidin-4-one derivative with a reactive pyrimidine, such as a 4-halopyrimidine.
Pyridine and Pyrimidine Ring Synthesis: The pyrimidine ring itself can be disconnected according to established pathways. A common and powerful method is the reaction of a 1,3-dicarbonyl compound with an amidine derivative (e.g., urea, thiourea (B124793), or guanidine). advancechemjournal.com
Piperidin-4-one Ring Synthesis: The piperidin-4-one core is often synthesized via the Dieckmann condensation. This involves the intramolecular cyclization of a diester, which is formed from the addition of a primary amine to two equivalents of an α,β-unsaturated ester like methyl acrylate (B77674). dtic.mil This identifies the primary amine and the acrylate as key precursors.
Alternative Precursors: A single-step synthesis of pyrimidines from N-vinyl amides and nitriles has been developed. organic-chemistry.org This suggests an alternative disconnection of the pyrimidine ring back to an N-vinyl amide and a nitrile. organic-chemistry.org This method involves amide activation followed by nitrile addition and cycloisomerization, avoiding the need for isolating activated intermediates. organic-chemistry.org
Table 2: Key Retrosynthetic Disconnections and Precursors
| Target Scaffold | Disconnection Strategy | Key Precursors | Reference |
|---|---|---|---|
| This compound | N-C (pyrimidine-piperidine) bond | Piperidin-4-one, 4-halopyrimidine | - |
| Pyrimidine Ring | [3+3] Cycloaddition | 1,3-dicarbonyl compound, Amidine derivative | advancechemjournal.com |
| Piperidin-4-one Ring | Dieckmann Condensation | Primary amine, α,β-unsaturated ester | dtic.mil |
| Pyrimidine Ring (Alternative) | Amide activation/Cycloisomerization | N-vinyl amide, Nitrile | organic-chemistry.org |
Fragment-Based Synthesis Design
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying and developing potent and selective lead compounds. nih.gov This approach relies on identifying low-molecular-weight fragments that bind to a biological target, which are then optimized and elaborated into more complex molecules with higher affinity. nih.gov The synthesis of this compound and its analogs is well-suited to a fragment-based design, which involves the synthesis of key heterocyclic fragments—the pyrimidine and the piperidin-4-one cores—followed by their strategic coupling.
This methodology views the target molecule as a composite of two primary building blocks. The core fragments can be synthesized independently and then joined, typically via a nucleophilic aromatic substitution (SNAr) reaction. This modular approach is highly efficient for generating a library of structural analogs, as modifications can be introduced to either fragment prior to the coupling step. This allows for a systematic exploration of the structure-activity relationship (SAR) by altering substituents on either the pyrimidine or piperidine rings. nih.gov
For instance, the pyrimidine ring is a common scaffold in kinase inhibitors, often mimicking the adenine (B156593) ring of ATP to interact with the hinge region of the kinase active site. rsc.orgnih.gov Similarly, the piperidine ring is a ubiquitous structural feature in many drug candidates and natural products. chemrevlett.com By preparing a variety of substituted pyrimidines and piperidinones, a diverse set of final compounds can be accessed. nih.gov
Table 1: Key Fragments for Synthesis
| Fragment | Structure | Role in Synthesis |
| Pyrimidine | The core aromatic heterocycle, often activated with a leaving group (e.g., chlorine) for coupling. | |
| Piperidin-4-one | The nucleophilic coupling partner that contains the secondary amine. |
The principal reaction for combining these fragments is the coupling of an activated pyrimidine, such as 4-chloropyrimidine, with piperidin-4-one. The secondary amine of the piperidine ring acts as a nucleophile, displacing the chlorine atom on the electron-deficient pyrimidine ring.
Table 2: Representative Fragment Coupling Reaction
| Reactant 1 | Reactant 2 | Reagents/Catalyst | Conditions | Product |
| 4-Chloropyrimidine | Piperidin-4-one | Base (e.g., K₂CO₃, DIPEA) | Solvent (e.g., DMF, DMSO), Heat | This compound |
The true power of the fragment-based approach lies in the ability to generate analogs by modifying the initial fragments. By introducing substituents at various positions on either the pyrimidine or piperidin-4-one rings, chemists can fine-tune the steric and electronic properties of the final molecule to optimize its biological activity and pharmacokinetic profile.
Table 3: Synthesis of Structural Analogs via Fragment Modification
| Modified Fragment 1 | Unmodified Fragment 2 | Coupled Product (Structural Analog) |
| 2-Amino-4-chloropyrimidine | Piperidin-4-one | 1-(2-Aminopyrimidin-4-yl)piperidin-4-one |
| 4-Chloropyrimidine | 3-Methylpiperidin-4-one | 1-(Pyrimidin-4-yl)-3-methylpiperidin-4-one |
| 4-Chloro-6-methylpyrimidine | Piperidin-4-one | 1-(6-Methylpyrimidin-4-yl)piperidin-4-one |
This deconstruction-reconstruction strategy allows for the late-stage diversification of complex molecules, providing a versatile toolkit for medicinal chemists. nih.gov By preparing libraries of diverse pyrimidine and piperidinone fragments, a wide range of novel chemical entities can be synthesized and evaluated efficiently.
Reactions of the Piperidine Ring
The piperidine ring, being a saturated heterocycle, primarily undergoes reactions at the nitrogen atom and the carbonyl group at the 4-position.
Nucleophilic Reactivity of the Nitrogen Atom
The nitrogen atom of the piperidine ring in this compound is directly attached to an electron-deficient pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring significantly reduces the electron density and, consequently, the nucleophilicity and basicity of the piperidine nitrogen. This is a general effect observed in N-aryl and N-heteroaryl piperidines. The pKa of pyrimidine is 1.23, which is much lower than that of pyridine (pKa = 5.23), indicating its strong electron-withdrawing character. bhu.ac.in As a result, reactions requiring a nucleophilic nitrogen, such as further alkylation or quaternization, would be considerably more difficult compared to an N-alkyl or N-benzyl piperidine.
Carbonyl Reactivity (e.g., reductive amination, Wittig reactions)
The ketone functional group at the 4-position of the piperidine ring is a key site for a variety of chemical transformations.
Reductive Amination: The carbonyl group can readily undergo reductive amination to introduce a wide range of substituents at the 4-position. This reaction typically involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, followed by reduction with a suitable reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation. acs.orgresearchgate.net This method is a cornerstone in medicinal chemistry for the synthesis of diverse libraries of piperidine-containing compounds. For instance, reductive amination of N-protected piperidin-4-ones with various amines is a widely used strategy. nih.gov
Wittig Reaction: The Wittig reaction provides a powerful method for converting the carbonyl group into an exocyclic double bond. organic-chemistry.orglibretexts.orglibretexts.org This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent). The nature of the ylide can be tuned to control the stereochemistry of the resulting alkene. organic-chemistry.org This transformation is valuable for creating carbon-carbon bonds and introducing new functional groups. For example, the Wittig reaction has been employed in the synthesis of complex molecules where a piperidine scaffold is present. acs.org
Below is a table summarizing typical carbonyl reactions applicable to the piperidin-4-one moiety.
| Reaction | Reagents | Product Type |
| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | 4-amino-substituted piperidine |
| Wittig Reaction | Ph₃P=CHR | 4-alkylidene-substituted piperidine |
| Grignard Reaction | R-MgX, then H₃O⁺ | 4-alkyl-4-hydroxypiperidine |
| Knoevenagel Condensation | CH₂(CN)₂, base | 4-(dicyanomethylene)piperidine |
Ring-Opening and Rearrangement Pathways
Under typical laboratory conditions, the piperidine ring is generally stable. However, under forcing conditions or with specific reagents, ring-opening or rearrangement reactions can occur. For instance, certain N-substituted piperidines can undergo ring-opening under reductive conditions. Syntheses involving α-imino rhodium carbenes have been shown to lead to piperidin-4-one derivatives through cascade reactions involving migration and annulation, highlighting potential rearrangement pathways in related systems. acs.org However, for this compound, such reactions are not commonly reported and would likely require harsh conditions that might also affect the pyrimidine ring.
Reactions of the Pyrimidine Ring
The pyrimidine ring is an electron-deficient aromatic system, which dictates its reactivity towards both nucleophiles and electrophiles. bhu.ac.inwikipedia.org
Reactivity of Ring Nitrogen Atoms
The two nitrogen atoms in the pyrimidine ring are basic, but less so than pyridine due to the electron-withdrawing effect of the second nitrogen atom. bhu.ac.in Protonation or alkylation generally occurs at only one of the nitrogen atoms. wikipedia.org The lone pairs on these nitrogens are less available for reaction compared to more electron-rich heterocyclic systems. Reactions with strong electrophiles, such as alkyl halides or acylating agents, could potentially lead to quaternization or acylation at one of the ring nitrogens, though this would be less facile than for pyridine.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its π-deficient nature. bhu.ac.inresearchgate.net The ring is highly deactivated towards attack by electrophiles. However, substitution is possible, preferentially occurring at the C-5 position, which is the most electron-rich carbon atom in the ring. wikipedia.orgslideshare.netnumberanalytics.com For a successful electrophilic substitution, the presence of activating groups (electron-donating groups like amino or hydroxyl) on the pyrimidine ring is often necessary to increase its reactivity. researchgate.net In the case of this compound, the piperidinyl group is an activating group, which may facilitate electrophilic substitution at the C-5 position under suitable conditions.
Common electrophilic aromatic substitution reactions and their general applicability to the pyrimidine ring are summarized in the table below.
| Reaction | Reagents | Typical Outcome on Pyrimidine Ring |
| Halogenation | X₂ (e.g., Br₂, Cl₂) | Substitution at C-5, often requires activating groups. researchgate.net |
| Nitration | HNO₃/H₂SO₄ | Difficult; requires strongly activating groups. bhu.ac.in |
| Sulfonation | SO₃/H₂SO₄ | Difficult; requires activating groups. wikipedia.org |
| Friedel-Crafts Acylation/Alkylation | RCOCl/AlCl₃ or RCl/AlCl₃ | Generally not successful due to deactivation and coordination of the Lewis acid with the ring nitrogens. |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions, which are activated towards nucleophilic attack. In the case of this compound, the piperidine moiety is attached at the C-4 position. If a suitable leaving group, such as a halogen or a sulfone group, is present at the C-2 or C-6 positions of the pyrimidine ring, further substitution by nucleophiles can be achieved.
The general mechanism for SNAr on a pyrimidine ring involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. researchgate.net The stability of the intermediate, where the negative charge can be delocalized onto the nitrogen atoms, is a key factor driving the reaction. researchgate.net
While specific SNAr reactions on this compound itself are not extensively detailed in the available literature, the reactivity can be inferred from studies on analogous pyrimidine systems. For instance, research on various 2- and 4-substituted pyrimidines demonstrates their propensity to undergo substitution with a variety of nucleophiles.
Table 1: Examples of Nucleophilic Aromatic Substitution on Pyrimidine Scaffolds
| Pyrimidine Substrate | Nucleophile | Leaving Group | Product | Reference |
| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | 4,4'-thiodiphenol | -SO₂CH₃, -Cl | Hyperbranched poly(arylene pyrimidine ether) | N/A |
| 2-Substituted N-methylpyridinium ions | Piperidine | -F, -Cl, -Br, -I, -CN | 2-Piperidinyl-N-methylpyridinium ions | nih.govmdpi.com |
| 4-Chloropyrrolo[2,3-d]pyrimidine | 4-Amino-4-benzylpiperidine | -Cl | 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | nih.gov |
Intermolecular and Intramolecular Cyclization Reactions
The ketone functionality of the piperidin-4-one ring is a versatile handle for constructing more complex molecular architectures through cyclization reactions. These can be either intermolecular, involving reaction with an external molecule, or intramolecular, where another part of the same molecule reacts with the ketone.
Intermolecular Cyclization: N-substituted piperidin-4-ones can undergo condensation reactions with various bifunctional reagents to form fused heterocyclic systems. For example, reaction with thiourea and an appropriate aldehyde in the presence of a base can lead to the formation of pyrido[4,3-d]pyrimidine (B1258125) derivatives. lookchem.com
Intramolecular Cyclization: If a suitable reactive group is introduced elsewhere in the molecule, intramolecular cyclization can lead to the formation of spirocyclic or fused-ring systems. For example, the ketone can react with an appropriately positioned amine, alcohol, or activated methylene (B1212753) group. mdpi.com A common strategy involves the synthesis of a precursor that contains a side chain capable of cyclizing onto the piperidinone ring. mdpi.commdpi.com
While specific cyclization studies starting from this compound are not prevalent, the reactivity is well-established for analogous N-substituted piperidin-4-ones. These reactions are fundamental in generating structural diversity for applications such as drug discovery. mdpi.commdpi.com
Table 2: Examples of Cyclization Reactions Involving Piperidin-4-one Derivatives
| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference |
| N-Methyl-4-piperidone, Benzaldehyde, Thiourea | Sodium ethanolate | Intermolecular Condensation/Cyclization | Pyrido[4,3-d]pyrimidine derivative | lookchem.com |
| N-Methyl-4-piperidone, Malononitrile (B47326) | Base | Intermolecular Condensation/Cyclization | Spiropiperidine ring | lookchem.com |
| Methoxyamine-containing boronic esters | Metal catalyst | Intramolecular Amination/Cyclization | Piperidines | mdpi.com |
| 1,6-enynes | Triethylborane (radical initiator) | Intramolecular Radical Cyclization | Polysubstituted alkylidene piperidines | mdpi.com |
Functional Group Interconversions on Derived Structures
The chemical structure of this compound offers multiple sites for functional group interconversions (FGIs), enabling the synthesis of a wide array of derivatives. The most prominent site for such modifications is the ketone group on the piperidine ring.
Common transformations of the carbonyl group include:
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a hydroxyl group that can be used for further reactions, such as esterification or etherification.
Reductive Amination: The ketone can react with an amine to form an imine or enamine intermediate, which is then reduced in situ to yield a substituted amine at the 4-position of the piperidine ring. This is a widely used method to introduce diverse amino substituents. nih.gov
Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the carbonyl group into a carbon-carbon double bond (an exocyclic methylene group), which can then undergo various alkene reactions.
Formation of Spirocycles: As mentioned earlier, the ketone can be a precursor for spirocyclic compounds, for instance, through reaction with bifunctional nucleophiles like hydrazine or thiosemicarbazide (B42300) to form spiro-heterocycles. lookchem.com
In medicinal chemistry, these functional group interconversions are crucial for optimizing the pharmacological properties of a lead compound. For example, in the development of Akt inhibitors, a 4-amino-4-carboxamide piperidine scaffold was synthesized from a piperidin-4-one precursor through a multi-step sequence likely involving formation of a cyanohydrin followed by further transformations. nih.govacs.org
Table 3: Examples of Functional Group Interconversions on Piperidine and Pyrimidine Derivatives
| Substrate | Reagent(s) | Transformation | Product Functional Group | Reference |
| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one | Carboxylic acid, HBTU, DIPEA | Amide coupling | Amide | nih.gov |
| 4-Amino-4-benzylpiperidine derivative | Boc-anhydride | N-protection | Boc-carbamate | nih.gov |
| Boc-protected piperidine | Trifluoroacetic acid (TFA) | N-deprotection | Secondary amine | nih.gov |
| Nitro-substituted arylpiperidine | Pd/C, H₂ | Nitro group reduction | Aniline | nih.gov |
These examples, primarily from related piperidine and pyrimidine-containing compounds found in drug discovery literature, highlight the synthetic versatility of the core structure. The strategic application of these transformations allows for the systematic modification of the this compound scaffold to generate libraries of new chemical entities.
Application As a Key Intermediate and Privileged Scaffold in Chemical Synthesis
Role as a Building Block for Complex Heterocyclic Systems
The inherent reactivity of the piperidin-4-one ring, coupled with the electronic properties of the pyrimidine (B1678525) substituent, makes this compound an ideal precursor for the construction of more elaborate heterocyclic frameworks.
The pyrimidine and piperidone components of 1-(pyrimidin-4-yl)piperidin-4-one can participate in a variety of cyclization reactions to afford fused pyrimidine derivatives. These reactions often involve the ketone functionality of the piperidone ring and a suitably positioned reactive group on an adjacent or introduced molecule. For instance, condensation reactions with dinucleophiles can lead to the formation of new rings fused to the piperidine (B6355638) or pyrimidine core. Research has demonstrated the synthesis of various fused pyrimidines, which are recognized for their broad spectrum of pharmacological activities. jchr.org The construction of pyrido[4,3-d]pyrimidines, for example, can be achieved through reactions that utilize the piperidone carbonyl. nih.gov Such fused systems are integral to many physiologically active molecules, including DNA and RNA, highlighting their therapeutic relevance. jchr.org
One common strategy involves the reaction of the piperidone carbonyl with a reagent containing an active methylene (B1212753) group and a nitrile, followed by cyclization to form a new heterocyclic ring fused to the piperidine. Variations in the reaction conditions and the nature of the reactants allow for the synthesis of a wide array of fused systems with diverse substitution patterns. mdpi.comosi.lvsciencescholar.usresearchgate.net
A summary of representative fused pyrimidine systems synthesized from piperidone precursors is presented below:
| Fused System | Synthetic Approach | Reference |
| Pyrido[2,3-d]pyrimidine | Thermal cyclocondensation with acetic anhydride (B1165640) or formic acid. mdpi.com | mdpi.com |
| Pyrido[4,3-d]thiazolo[3,2-a]pyrimidines | Reaction with thiourea (B124793) followed by phenacyl bromides. nih.gov | nih.gov |
| Chromeno[4,3-d]pyrimidine | One-pot triple-component reaction with 4-hydroxycoumarin (B602359) and an aldehyde. osi.lv | osi.lv |
The ketone group of this compound is a key functional handle for the synthesis of spirocyclic and bridged systems. Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures that can effectively probe biological targets.
The synthesis of spiro compounds from 4-piperidones can be achieved through various methodologies, including 1,3-dipolar cycloaddition reactions. For instance, azomethine ylides can react with the piperidone to form spiro-pyrrolidine derivatives. researchgate.net Another approach involves the reaction of the piperidone with isatin (B1672199) and an amino acid to generate spiro-oxindoles. These reactions often proceed with high stereoselectivity, providing access to complex and well-defined molecular architectures. The synthesis of a novel analogue of the DPP-4 inhibitor Alogliptin involved the creation of a spirocyclic moiety on the piperidine ring, highlighting the therapeutic relevance of such structures. nih.govbeilstein-journals.org
Bridged systems, where two rings are connected by a bridge of one or more atoms, can also be accessed from this compound. These structures often require multi-step synthetic sequences involving intramolecular cyclization reactions. The synthesis of aza-analogs of indolo[2,3-a]quinolizidin-2-one has been achieved from a 2-aryl-4-piperidone, demonstrating the utility of this scaffold in constructing complex bridged frameworks. clockss.org
Strategic Importance in Combinatorial Chemistry and Library Synthesis
The concept of combinatorial chemistry, which involves the rapid synthesis of a large number of different but structurally related molecules, heavily relies on the availability of versatile building blocks. This compound serves as an excellent scaffold for the generation of chemical libraries due to its multiple points of diversification. The piperidine nitrogen, the ketone carbonyl, and the pyrimidine ring can all be functionalized to introduce a wide range of substituents.
The amenability of the 4-piperidone (B1582916) scaffold to both solution-phase and solid-phase synthesis makes it particularly valuable for library generation. nih.gov For example, a library of 1-aryl-4-aminopiperidine analogues was successfully synthesized using a combination of computational design, parallel solution-phase synthesis, and high-throughput purification. nih.gov This approach allows for the rapid exploration of the chemical space around the this compound core, facilitating the identification of new lead compounds for drug discovery programs. nih.gov
The strategic integration of this scaffold into library synthesis enables the systematic investigation of structure-activity relationships (SAR). By varying the substituents at different positions, chemists can fine-tune the pharmacological properties of the resulting molecules to optimize their potency, selectivity, and pharmacokinetic profiles. nih.gov
Integration into Macrocyclic Architectures
While the primary applications of this compound are in the synthesis of small molecule heterocycles, its incorporation into macrocyclic structures is a plausible and intriguing area of research. Macrocycles, which are large ring structures, often exhibit unique pharmacological properties due to their conformational pre-organization and ability to interact with large protein surfaces.
The synthesis of macrocycles containing the this compound scaffold would likely involve linking two reactive sites on the molecule or on derivatives thereof. For instance, the piperidine nitrogen and a functional group introduced on the pyrimidine ring could be connected via a linker to form a macrocyclic system. Although specific examples of macrocycles derived directly from this compound are not extensively reported in the readily available literature, the principles of macrocyclization are well-established and could be applied to this versatile building block.
Design of Novel Scaffolds through Structural Hybridization
Structural hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful tool in drug design to create novel compounds with improved or entirely new biological activities. This compound is an attractive component for such hybridization strategies.
For example, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been utilized in a pharmacophore-hybridization approach to develop novel NLRP3 inflammasome inhibitors. nih.gov This was achieved by merging the structural features of an acrylic acid derivative with the benzimidazolone substructure. nih.gov Similarly, the 3-piperidin-4-yl-1H-indole scaffold has been explored as a novel antimalarial chemotype, demonstrating the potential of combining the piperidine ring with other heterocyclic systems to generate new therapeutic agents. nih.gov
The combination of the pyrimidine-piperidone moiety with other known bioactive fragments can lead to the discovery of new chemical entities with unique pharmacological profiles. This approach allows for the exploration of new areas of chemical space and the development of next-generation therapeutics.
Structure Property Relationship Investigations Chemically Focused
Impact of Substituent Electronic and Steric Effects on Reaction Pathways
The reactivity of the 1-(pyrimidin-4-yl)piperidin-4-one scaffold is significantly influenced by the electronic and steric nature of substituents on both the pyrimidine (B1678525) and piperidine (B6355638) rings. The pyrimidine ring, being a π-deficient system due to the presence of two nitrogen atoms, generally makes the attached piperidine nitrogen less basic compared to a simple N-alkylpiperidine. wikipedia.org Electrophilic substitution on the pyrimidine ring is difficult and typically occurs at the 5-position, which is the least electron-deficient. wikipedia.org
Substituents on the pyrimidine ring can further modulate this reactivity. Electron-donating groups can increase the electron density of the ring, potentially making the nitrogen atoms more basic and influencing the site of electrophilic attack. Conversely, electron-withdrawing groups would further decrease the ring's electron density and basicity.
On the piperidine ring, the ketone at the 4-position is a key site for various chemical transformations, including nucleophilic additions and reductions. researchgate.net The steric hindrance around this carbonyl group, dictated by substituents on the piperidine ring, can significantly affect the rate and stereochemical outcome of these reactions. For instance, bulky substituents at the 2 and 6 positions can hinder the approach of nucleophiles to the carbonyl carbon.
Conformational Analysis of the Piperidine Ring in Derivatives
The piperidine ring in derivatives of this compound typically adopts a chair conformation to minimize steric strain. chemrevlett.comnih.gov However, the presence and orientation of substituents can lead to conformational distortions or even favor alternative conformations like a boat or twist-boat form. chemrevlett.com
The orientation of substituents on the piperidine ring is described as either axial or equatorial. The relative stability of these orientations is governed by steric interactions. For example, large substituents generally prefer the equatorial position to avoid 1,3-diaxial interactions, which are a source of steric strain. chemrevlett.com In a study of 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, the piperidine ring was found in a chair conformation with the exocyclic N—C bond in an axial orientation. nih.gov
The interplay of various substituents can lead to complex conformational equilibria. For instance, in some N-acyl-t(3)-isopropyl-r(2),c(6)-bis-(2'-furyl)piperidin-4-ones, the presence of bulky groups forces the piperidine ring into an alternate chair or boat conformation. chemrevlett.com
Influence of Pyrimidine Substitution Patterns on Molecular Conformation
In the crystal structure of 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, the dihedral angle between the mean planes of the piperidine and pyrimidine rings is 49.57 (11)°. nih.gov This twisted conformation is likely a result of minimizing steric hindrance between the two ring systems.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) models are mathematical tools used to predict the chemical and physical properties of compounds based on their molecular structure. springernature.comnih.govmdpi.com These models are built by correlating structural descriptors with experimentally determined properties. mdpi.com For a class of compounds like derivatives of this compound, QSPR can be a valuable tool for predicting various attributes.
The process of building a QSPR model involves several steps: nih.gov
Data Compilation and Curation: Gathering a dataset of compounds with known properties.
Descriptor Calculation: Generating a set of numerical descriptors that represent the molecular structure. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to establish a mathematical relationship between the descriptors and the property of interest. mdpi.com
Model Validation: Assessing the predictive power of the model using internal and external validation techniques. jocpr.com
For derivatives of this compound, QSPR models could be developed to predict properties such as solubility, lipophilicity (logP), and pKa. These models can aid in the rational design of new derivatives with desired physicochemical characteristics.
Spectroscopic Signatures and Their Correlation with Structural Features
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the structural features of this compound and its derivatives.
NMR Spectroscopy:
1H NMR: The chemical shifts and coupling constants of the protons on the piperidine and pyrimidine rings can provide information about their chemical environment and stereochemistry. For instance, the chemical shifts of the axial and equatorial protons on the piperidine ring are typically different. researchgate.net
13C NMR: The chemical shift of the carbonyl carbon in the piperidine ring is a characteristic feature. rdd.edu.iq The chemical shifts of the carbons in the pyrimidine ring are influenced by the electronegativity of the nitrogen atoms and the nature of any substituents. researchgate.net
IR Spectroscopy:
The IR spectrum of this compound would show a characteristic absorption band for the C=O stretching vibration of the ketone group, typically in the range of 1700-1725 cm-1. rdd.edu.iq
The C=N and C=C stretching vibrations of the pyrimidine ring would also be observable.
The correlation of these spectroscopic signatures with specific structural features allows for the detailed characterization of novel derivatives and the confirmation of their proposed structures. mdpi.com
Mechanistic Elucidation of Reactions Involving 1 Pyrimidin 4 Yl Piperidin 4 One
Investigation of Reaction Intermediates
The synthesis of derivatives of 1-(pyrimidin-4-yl)piperidin-4-one often proceeds through various transient species. For instance, in the synthesis of NLRP3 inflammasome inhibitors, the formation of an intermediate phosphonate (B1237965) is a key step. nih.gov This occurs through the reaction of p-chlorobenzyl bromide with tert-butyl diethylphosphonoacetate (B8399255) in the presence of sodium hydride. nih.gov This intermediate is then reacted with formaldehyde (B43269) in a basic aqueous solution to yield a subsequent compound. nih.gov
Another common strategy involves nucleophilic aromatic substitution. For example, the reaction of tert-butyl piperidin-4-ylcarbamate with 1-fluoro-2-nitrobenzene (B31998) leads to an intermediate which, after catalytic hydrogenation of the nitro group, yields a substituted diamine derivative. nih.gov This diamine can then undergo cyclization to form more complex heterocyclic systems. nih.gov
Transition State Analysis in Key Transformations
While specific transition state analyses for reactions directly involving this compound are not extensively detailed in the provided literature, insights can be drawn from analogous systems. For instance, in the metabolism of 4-aminopiperidine (B84694) drugs by cytochrome P450 enzymes, particularly CYP3A4, the N-dealkylation reaction is predominant. acs.org Theoretical studies suggest that the 4-amino group can act as a hydrogen bond donor or acceptor, interacting with key amino acid residues like serine 119 in the enzyme's active site. acs.org This interaction is believed to stabilize the transition state, facilitating the catalytic process. acs.org Such computational approaches, including molecular mechanics-based docking and quantum mechanics-based reactivity calculations, are invaluable for understanding the binding patterns and energetics of transition states. acs.org
Role of Catalysts and Reaction Conditions in Directing Selectivity
The choice of catalyst and reaction conditions plays a pivotal role in determining the outcome and selectivity of reactions involving the this compound scaffold. For instance, in the synthesis of pyrido[1,2-a]pyrimidin-4-ones, a copper(I) iodide (CuI) catalyst is employed to facilitate a one-pot tandem Ullmann-type C-N cross-coupling and intramolecular amidation reaction. nih.gov This methodology demonstrates high functional group tolerance and allows for the synthesis of a broad range of derivatives in good to excellent yields. nih.gov The use of a non-precious metal catalyst like copper also presents a more cost-effective approach compared to palladium- or rhodium-based systems. nih.gov
In other derivatization reactions, the choice of base and activating agents is critical. For example, the coupling of a carboxylic acid with a piperidinyl-containing fragment can be promoted using carbonyldiimidazole (CDI) or a combination of hydroxybenzotriazole (B1436442) (HOBt), N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), and diisopropylethylamine (DIPEA). nih.gov The specific conditions are tailored to the substrates to achieve the desired amide bond formation. nih.gov
Furthermore, in the context of kinase inhibitors, the substitution pattern on the piperidine (B6355638) ring relative to the pyrimidine (B1678525) core can significantly impact selectivity. For example, replacing a nitrogen with a carbon in the core ring system can alter the preferred conformation of the piperidine ring, thereby affecting how the molecule interacts with the target protein and influencing its selectivity profile. nih.gov
Kinetic Studies of Derivatization Reactions
In a different application, the derivatization of organic acids with N-(4-aminophenyl)piperidine was shown to significantly improve their detection and separation by supercritical fluid chromatography-mass spectrometry (SFC-MS). rowan.edu This derivatization technique led to a substantial enhancement in sensitivity, with detection limits improving by 25- to 2100-fold. rowan.edu While not a traditional kinetic study of a synthetic reaction, this highlights how derivatization can dramatically impact the kinetics of analytical detection processes.
Computational Chemistry and Theoretical Studies
Quantum Mechanical Calculations of Electronic Structure
Quantum mechanical (QM) calculations are essential for elucidating the electronic properties of 1-(pyrimidin-4-yl)piperidin-4-one. Methods like Density Functional Theory (DFT) are employed to compute the molecule's ground-state energy, electron density distribution, and molecular orbitals. These calculations reveal the locations of electron-rich and electron-deficient centers, which are critical for predicting chemical behavior.
The electronic structure is characterized by the distribution of electrostatic potential and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the electron-withdrawing nature of the pyrimidine (B1678525) ring and the carbonyl group significantly influences the electron density across the piperidine (B6355638) ring. Theoretical studies on similar 4-aminopiperidine (B84694) structures show that QM calculations can predict the activation energies for reactions like hydrogen abstraction, a key step in metabolic processes. acs.org While direct oxidation of the piperidine ring carbons can occur, calculations often show that reactions at the bonds adjacent to the nitrogen (N-dealkylation) are kinetically favored. acs.org
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability. |
| Dipole Moment | 3.1 D | Quantifies the overall polarity of the molecule. |
| H-Abstraction Energy (C2-H) | ~95 kcal/mol | Predicts the energy barrier for metabolic attack at this site. acs.org |
| H-Abstraction Energy (C3-H) | ~105 kcal/mol | Predicts the energy barrier for metabolic attack at this site. acs.org |
Note: The values in this table are illustrative and based on typical findings for similar heterocyclic structures.
Molecular Dynamics Simulations for Conformational Landscapes
The piperidine ring is not planar and can adopt several conformations, with the chair, boat, and twist-boat forms being the most significant. chemrevlett.com Molecular Dynamics (MD) simulations are computational methods used to map the conformational landscape of this compound by simulating the atomic motions over time. These simulations provide insight into the relative energies of different conformers and the energy barriers for interconversion between them.
Table 2: Relative Energies of Piperidine Ring Conformations
| Conformation | Relative Energy (kcal/mol) | Typical Population |
| Chair | 0 (Reference) | >99% |
| Twist-Boat | 5-6 | <0.1% |
| Boat | 6-7 | <0.1% |
Note: Energy values are typical for substituted piperidine rings.
Prediction of Chemical Reactivity and Site Selectivity
Computational chemistry provides powerful tools for predicting the reactivity of different sites within this compound. By analyzing the electronic structure (from QM calculations) and steric accessibility (from conformational analysis), researchers can predict which atoms are most likely to participate in a chemical reaction.
For instance, frontier molecular orbital analysis (HOMO/LUMO) can identify the likely sites for nucleophilic and electrophilic attack. In this molecule, the electron-deficient pyrimidine ring is susceptible to nucleophilic attack, while the lone pair on the piperidine nitrogen is a primary site of basicity and nucleophilicity. Furthermore, computational models can predict the sites of metabolic transformation. Studies on related 4-aminopiperidines highlight that N-dealkylation is often a predominant metabolic pathway, a process that can be modeled using QM to calculate the energetics of hydrogen abstraction from the carbons adjacent to the piperidine nitrogen. acs.org The ketone at the C4 position activates the adjacent alpha-hydrogens, making them susceptible to deprotonation under basic conditions. The selectivity of its interactions can be highly sensitive to its conformation, where subtle changes to the structure can alter the orientation of key functional groups and their ability to form specific interactions. nih.gov
Computational Analysis of Synthetic Feasibility and Novel Routes
Computer-Aided Synthesis Planning (CASP) utilizes computational algorithms to identify viable synthetic routes for a target molecule. chemrxiv.org For this compound, these programs work by performing a retrosynthetic analysis, breaking the molecule down into simpler, more readily available precursors.
A primary disconnection strategy would involve cleaving the C-N bond between the pyrimidine and piperidine rings. This suggests a synthetic route based on the nucleophilic aromatic substitution (SNAr) reaction between piperidin-4-one and a pyrimidine derivative with a suitable leaving group at the 4-position, such as 4-chloropyrimidine (B154816). Computational tools can assess the feasibility of this and other routes by evaluating reaction thermodynamics, predicting potential side reactions, and searching databases for known reactions of a similar type. acs.org
Table 3: Retrosynthetic Analysis of this compound
| Disconnection | Precursors | Proposed Reaction Type |
| Pyrimidine(C4)-N(piperidine) Bond | Piperidin-4-one + 4-Chloropyrimidine | Nucleophilic Aromatic Substitution (SNAr) |
| C-N bonds within the piperidine ring | Acyclic amino-aldehyde precursors | Reductive Amination / Cyclization |
Application of AI and Machine Learning in Retrosynthesis Prediction
The field of retrosynthesis has been significantly advanced by the application of artificial intelligence (AI) and machine learning (ML). arxiv.orgnih.gov These technologies move beyond rule-based systems to data-driven models that learn patterns from vast databases of chemical reactions. chemrxiv.org
Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Techniques (NMR, IR, UV-Vis, Mass Spectrometry)
Spectroscopic methods are fundamental in elucidating the molecular structure of 1-(pyrimidin-4-yl)piperidin-4-one by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) and piperidine (B6355638) rings. The protons on the pyrimidine ring would appear in the aromatic region, typically at lower field (higher ppm values), due to the deshielding effect of the aromatic system. The protons on the piperidine ring would appear at a higher field. Specifically, the protons adjacent to the nitrogen atom and the carbonyl group would be shifted downfield compared to the other piperidine protons. The integration of these signals would confirm the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum would show distinct peaks for each unique carbon atom. The carbonyl carbon of the ketone is characteristically found at a very low field (around 200 ppm). The carbons of the pyrimidine ring would appear in the range of approximately 150-160 ppm, while the piperidine carbons would be observed at a higher field. nih.gov The specific chemical shifts provide a fingerprint of the carbon skeleton.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=O (Ketone) | ~1715 cm⁻¹ | Strong, sharp absorption band, characteristic of a saturated cyclic ketone. |
| C-N (Aromatic) | 1360-1250 cm⁻¹ | Stretching vibration from the pyrimidine ring. |
| C-N (Aliphatic) | 1250-1020 cm⁻¹ | Stretching vibration from the piperidine ring. |
| C=N & C=C | 1600-1475 cm⁻¹ | Aromatic ring stretching vibrations from the pyrimidine moiety. core.ac.uk |
| C-H (Aromatic) | 3100-3000 cm⁻¹ | Stretching vibrations for the C-H bonds on the pyrimidine ring. |
| C-H (Aliphatic) | 3000-2850 cm⁻¹ | Stretching vibrations for the C-H bonds on the piperidine ring. |
This table is based on typical IR absorption frequencies for the specified functional groups.
UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The pyrimidine ring in this compound acts as a chromophore. Pyrimidine itself is known to exhibit absorption bands in the UV region. researchgate.netnist.gov The presence of the piperidin-4-one substituent may cause a shift in the absorption maxima (λ_max) compared to the parent pyrimidine molecule.
Mass Spectrometry (MS) Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can give clues about the structure. For this compound (molecular weight: 193.22 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The predicted collision cross section (CCS) values for adducts of the similar compound 1-(pyridin-4-yl)piperidin-4-one suggest what might be expected. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 177.10224 |
| [M+Na]⁺ | 199.08418 |
| [M-H]⁻ | 175.08768 |
Chromatographic Separation and Purification Methods (HPLC, GC, TLC)
Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for the purity analysis of non-volatile compounds like this compound.
Method: A reversed-phase C18 column is commonly used. nih.govrsc.org The mobile phase would typically consist of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol).
Detection: A UV detector set at a wavelength corresponding to the absorbance maximum of the pyrimidine ring would be used for quantification.
Purity Assessment: The purity is determined by the relative area of the peak corresponding to the compound in the chromatogram. High purity is generally considered to be above 95%. acs.org
Gas Chromatography (GC) GC can be used for the analysis of volatile compounds. While this compound has a relatively high boiling point, it may be amenable to GC analysis, possibly with derivatization to increase its volatility. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.
Thin-Layer Chromatography (TLC) TLC is a rapid and cost-effective method for monitoring the progress of a reaction and for preliminary purity checks.
Stationary Phase: A silica (B1680970) gel plate is typically used.
Mobile Phase: A solvent system, such as a mixture of dichloromethane (B109758) and methanol (B129727) or ethyl acetate and hexane, would be developed to achieve good separation.
Visualization: The spots on the TLC plate can be visualized under a UV lamp due to the UV-active pyrimidine ring.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. The experimental values are compared with the theoretical values calculated from the molecular formula (C₉H₁₁N₃O) to verify the empirical formula.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 55.95 |
| Hydrogen (H) | 5.74 |
| Nitrogen (N) | 21.75 |
| Oxygen (O) | 8.28 |
Theoretical values are calculated based on the molecular formula C₉H₁₁N₃O.
A close correlation between the experimental and theoretical percentages is a strong indicator of the sample's purity and correct elemental composition.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be obtained, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule. For instance, it would confirm the conformation of the piperidine ring, which is expected to adopt a chair conformation similar to other piperidine derivatives. nih.govresearchgate.net This method also unambiguously determines the packing of molecules in the crystal lattice. While this is a powerful technique, there is no publicly available crystal structure data for this specific compound as of the latest reports. researchgate.netmdpi.commdpi.com
Future Directions and Emerging Research Avenues for 1 Pyrimidin 4 Yl Piperidin 4 One Chemistry
Development of More Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, with a focus on minimizing waste and maximizing the incorporation of all starting materials into the final product. For the synthesis of 1-(pyrimidin-4-yl)piperidin-4-one and its derivatives, research is shifting away from traditional multi-step procedures that often involve protecting groups and harsh reagents.
Emerging strategies are likely to focus on one-pot syntheses and the use of greener solvents. For instance, the use of deep eutectic solvents (DES), such as those derived from glucose and urea, has been shown to be effective and environmentally benign for the synthesis of various piperidin-4-one derivatives. asianpubs.orgresearchgate.net These solvents are inexpensive, non-toxic, and biodegradable, offering a significant advantage over conventional organic solvents. researchgate.net Future research will likely explore the adaptability of these DES systems to the specific synthesis of this compound, aiming for high yields and a reduced environmental footprint. asianpubs.orgresearchgate.net
Furthermore, catalytic approaches that enhance atom economy are gaining traction. This includes the use of catalytic amounts of p-toluenesulfonic acid for the condensation of salicylaldehydes, amines, and malononitrile (B47326) to form related pyrimidine-containing structures, a method that could be adapted for the target compound. mdpi.com The development of novel catalysts, potentially based on earth-abundant metals, will be crucial in creating more atom-economical pathways.
Exploration of Novel Reactivity Modalities for Scaffold Functionalization
The functionalization of the this compound scaffold is key to developing a diverse range of derivatives with tailored properties. Future research will undoubtedly focus on exploring novel reactivity to modify both the pyrimidine (B1678525) and piperidin-4-one rings.
For the piperidin-4-one moiety, reactions targeting the α-carbon to the carbonyl group or the nitrogen atom are of significant interest. For example, α-imino carbene-initiated cascade reactions have been used to synthesize valuable piperidin-4-one derivatives with high efficiency and selectivity. nih.gov Adapting such methodologies could allow for the introduction of diverse substituents at the C3 and C5 positions of the piperidone ring.
The pyrimidine ring also offers multiple sites for functionalization. Techniques such as C-H activation could provide a direct and efficient means to introduce new substituents without the need for pre-functionalized starting materials. The exploration of various coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, on halogenated precursors of this compound will continue to be a valuable tool for scaffold diversification.
High-Throughput Synthesis and Screening of Chemical Libraries Based on the Core
The demand for new chemical entities in drug discovery and materials science has driven the development of high-throughput synthesis (HTS) and screening technologies. The this compound core is an ideal candidate for the construction of large chemical libraries due to its synthetic tractability and the presence of multiple points for diversification.
Future efforts will likely involve the use of automated synthesis platforms to rapidly generate a multitude of derivatives. nih.gov By systematically varying the substituents on both the pyrimidine and piperidin-4-one rings, extensive libraries can be created. For instance, encoded library technology (ELT) could be employed, where each compound is tagged with a unique DNA barcode, allowing for the simultaneous screening of millions of compounds against a biological target. The development of robust and versatile synthetic routes that are amenable to automation will be a critical aspect of this endeavor.
Advanced Computational Design of Novel Derivatives with Predicted Chemical Properties
In silico drug design and computational chemistry are becoming indispensable tools in modern chemical research. biotech-asia.orgnih.gov For the this compound scaffold, computational methods can be used to predict the chemical and biological properties of novel derivatives, thereby guiding synthetic efforts towards compounds with a higher probability of success. mdpi.comrsc.org
Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can identify the key structural features required for a desired activity. mdpi.com Molecular docking simulations can predict the binding modes of derivatives with biological targets, such as kinases or G-protein coupled receptors, providing insights for the design of more potent and selective molecules. nih.govnih.gov Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools can be used to assess the drug-likeness of virtual compounds, helping to prioritize the synthesis of candidates with favorable pharmacokinetic profiles. nih.gov The integration of artificial intelligence and machine learning algorithms will further enhance the predictive power of these computational models.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The integration of flow chemistry with automated synthesis platforms presents a powerful strategy for the efficient and on-demand production of this compound and its derivatives.
Future research will likely focus on developing robust and reliable flow-based synthetic routes. organic-chemistry.org This could involve immobilizing reagents or catalysts on solid supports, allowing for their easy removal and recycling. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields, improved selectivity, and the ability to perform reactions that are difficult or hazardous to conduct in batch. The combination of flow chemistry with real-time reaction monitoring and automated purification systems will enable a fully automated "synthesis-to-screening" pipeline for the rapid discovery of new functional molecules based on the this compound scaffold.
Q & A
Q. How is 1-(pyrimidin-4-yl)piperidin-4-one typically synthesized, and what key reaction conditions are critical for optimizing yield and purity?
Methodological Answer: The synthesis of this compound often involves nucleophilic substitution or alkylation reactions. A common approach includes reacting piperidin-4-one with pyrimidine derivatives under basic conditions. For example, alkylation of the piperidine nitrogen with a pyrimidinyl halide can be performed in the presence of a base like potassium carbonate, using polar aprotic solvents (e.g., DMF or acetonitrile) at controlled temperatures (60–80°C). Purification via column chromatography or recrystallization is critical to isolate the product with high purity. Reaction optimization should focus on stoichiometric ratios, solvent selection, and catalyst use (e.g., phase-transfer catalysts) to minimize side products .
Q. What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of this compound?
Methodological Answer:
- Spectroscopy:
- NMR : ¹H and ¹³C NMR are essential for confirming the connectivity of the pyrimidine and piperidine rings. Key signals include the carbonyl carbon (C=O) at ~205–210 ppm and aromatic protons (pyrimidine) at 8.0–9.0 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. Use SHELXL for refinement, ensuring proper handling of twinning or disorder in the piperidine ring. Data collection at low temperatures (e.g., 100 K) improves resolution .
Q. What safety precautions and handling protocols are essential when working with this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for weighing and reactions due to potential dust inhalation risks.
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?
Methodological Answer:
- Analog Synthesis : Introduce substituents at the pyrimidine (e.g., methyl, halogen) or piperidine (e.g., hydroxyl, alkyl groups) positions via Suzuki coupling or reductive amination.
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA). Compare IC₅₀ values to identify potency trends.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize analogs with optimized steric/electronic profiles .
Q. What strategies resolve contradictions between computational predictions and experimental binding data for this compound?
Methodological Answer:
- Validation of Models : Cross-check docking results with molecular dynamics simulations (e.g., GROMACS) to assess conformational stability.
- Experimental Replication : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants. If discrepancies persist, re-evaluate force field parameters or solvation effects in simulations.
- Crystallographic Validation : Co-crystallize the compound with its target to resolve ambiguities in predicted binding poses .
Q. How can advanced biophysical techniques elucidate the interaction between this compound and enzyme targets?
Methodological Answer:
- Cryo-EM : Resolve low-abundance complexes at near-atomic resolution, particularly for large enzymes or membrane proteins.
- ITC : Quantify binding thermodynamics (ΔH, ΔS) to differentiate enthalpic vs. entropic contributions.
- SPR : Measure real-time association/dissociation kinetics (kₐ, k𝒹) to assess binding reversibility.
- Data Analysis : Use software like OriginLab or GraphPad Prism to fit binding curves and calculate dissociation constants (K𝒹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
